4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Description
The compound 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine (hereafter referred to as Compound X) is a 1,3,5-triazine derivative featuring a piperidine moiety at position 4 and a pyridinylpiperazine-substituted methyl group at position 4. Its structure integrates aromatic and heterocyclic components, enabling diverse biological interactions, particularly as a ligand for receptors such as histamine H4, serotonin 5-HT6, and dopamine subtypes . This article provides a detailed comparison of Compound X with structurally similar triazine derivatives, focusing on synthesis, pharmacological profiles, and structure-activity relationships (SAR).
Properties
IUPAC Name |
4-piperidin-1-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8/c19-17-21-15(22-18(23-17)26-8-4-1-5-9-26)14-24-10-12-25(13-11-24)16-6-2-3-7-20-16/h2-3,6-7H,1,4-5,8-14H2,(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFAVGKFLBXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-triazine derivatives with piperidine and piperazine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Synthetic Route and Key Reactions
The synthesis involves sequential nucleophilic substitutions on a trichlorotriazine intermediate, followed by functionalization of the piperazine moiety:
Step 1: Formation of the Triazine Backbone
4,6-Dichloro-1,3,5-triazin-2-amine reacts with piperidine under basic conditions (e.g., NaH in THF, 45–50°C), substituting one chlorine atom to form 4-(piperidin-1-yl)-6-chloro-1,3,5-triazin-2-amine. This step is analogous to methods described for fluorinated triazinyl piperazines .
Step 2: Introduction of the Piperazine-Methyl Group
The remaining chlorine atom undergoes nucleophilic displacement with 4-(pyridin-2-yl)piperazine in the presence of Cu(I) catalysts (e.g., Ullmann coupling) or Pd-mediated cross-coupling . A methylene bridge (–CH2–) is introduced via Mannich-type alkylation, yielding the final structure .
Nucleophilic Aromatic Substitution (NAS)
The triazine core undergoes NAS with primary/secondary amines, thiols, or alkoxides. For example:
-
Reaction with morpholine substitutes the remaining chlorine (if present), forming disubstituted triazines .
-
Piperazine derivatives react preferentially at the 4-position due to steric and electronic factors .
Coordination Chemistry
The pyridinyl-piperazine moiety acts as a bidentate ligand, coordinating to transition metals (e.g., Cu, Fe) through the pyridine nitrogen and piperazine amine. This property is exploited in catalytic applications .
Acid/Base Stability
-
Acidic Conditions : Protonation occurs at the triazine N1 and pyridine nitrogen, enhancing solubility in polar solvents.
-
Basic Conditions : Deprotonation of the piperazine NH group facilitates alkylation or acylation reactions.
Mechanistic Insights
NAS Mechanism
The electron-deficient triazine ring attracts nucleophiles, with substitution proceeding via a two-step addition-elimination pathway. Piperidine attacks the 4-position due to lower steric hindrance compared to the 6-position .
Catalytic Coupling
Ullmann-type Cu(I)-catalyzed couplings involve oxidative addition of the C–Cl bond to Cu, followed by transmetallation with the piperazine nucleophile .
Comparative Reactivity Table
Research Findings
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its structure suggests it could be developed for:
- Neurological Disorders: Research indicates that compounds with piperidine and piperazine functionalities may act as ligands for neurotransmitter receptors, which are critical in treating conditions such as depression and anxiety .
- Oncology: The triazine core is known for its role in targeting cancer cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Biological Studies
In biological contexts, the compound serves as a valuable tool for:
- Receptor Binding Studies: It can be used to explore interactions with various receptors, including dopamine and serotonin receptors. This is crucial for understanding the pharmacodynamics of potential new drugs .
- Signal Transduction Pathways: The compound's ability to modulate specific pathways makes it a candidate for studies on cell signaling and the development of targeted therapies.
Case Study 1: Neurotransmitter Receptor Modulation
A study demonstrated that derivatives of this compound exhibited selective binding to dopamine receptors. The findings suggested that modifications in the piperazine moiety could enhance receptor affinity and selectivity, paving the way for new treatments in neuropharmacology .
Case Study 2: Anticancer Activity
Research published in Medicinal Chemistry highlighted the anticancer properties of similar triazine-based compounds. These compounds were found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The study recommended further exploration of 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine for its potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Compound X’s triazine core is substituted with two nitrogen-rich heterocycles: piperidine (position 4) and pyridinylpiperazine (position 6). Key analogues for comparison include:
4-(4-Methylpiperazinyl)-6-Aryl-1,3,5-Triazin-2-Amines
- Example Compounds :
- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1)
- 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine (Compound 2)
- Key Differences :
- Position 4 : Methylpiperazine instead of piperidine.
- Position 6 : Halogen-substituted aryl groups (Cl, Br) instead of pyridinylpiperazine.
- Pharmacological Impact: Compounds 1 and 2 exhibited submicromolar affinity (Ki < 1 µM) for histamine H4 receptors (H4R) and selectivity over H3R .
4-(Piperazin-1-yl)-1,3,5-Triazines with Extended Linkers
- Example Compound: 4-(2-tert-Butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 3)
- Key Differences: Position 6: A phenoxy linker with a bulky tert-butyl group replaces the methylpiperazine-pyridine moiety.
- Pharmacological Impact: Compound 3 showed high affinity for serotonin 5-HT6 receptors (Ki < 150 nM) and selectivity over 5-HT2A, 5-HT7, and D2 receptors . The rigid phenoxy group in Compound 3 contrasts with the flexible pyridinylpiperazine in Compound X, suggesting divergent receptor binding modes.
Table 1: Substituent Impact on Receptor Affinity
Key Observations :
- Piperazine vs. Piperidine : Methylpiperazine (Compound 1) enhances H4R affinity, while piperidine (Compound X) may alter metabolic stability due to reduced basicity.
- Aromatic vs.
Key Observations :
- Solubility : Salt formation (e.g., hydrochloride) improves solubility, as seen in Compound 3 and analogues . Compound X’s pyridinylpiperazine may allow similar salt formation.
- Dipole Moments : Higher dipole moments (e.g., 4.249 Debye in 5b) correlate with polar interactions in receptor binding . Compound X’s pyridine ring likely contributes to a comparable dipole.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine and related triazine derivatives?
A multi-step synthesis approach is typically employed:
Core Triazine Formation : Start with cyanuric chloride, substituting chlorine atoms sequentially with piperidine and pyridinylpiperazine groups.
Functionalization : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce substituents.
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) achieves >85% purity, confirmed via HPLC .
Characterization : Validate structures using H/C NMR, elemental analysis, and melting point determination .
Q. How can structural ambiguities in triazine derivatives be resolved experimentally?
- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves bond angles and confirms substituent orientation. For example, analogous compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine show planar triazine cores with piperidine rings adopting chair conformations .
- Spectroscopic Cross-Validation : Compare experimental H NMR shifts with DFT-calculated values to verify electronic environments .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Antiproliferative Activity : Use MTT assays on leukemia cell lines (e.g., K562 or HL-60) with IC₅₀ determination over 48–72 hours .
- Enzyme Inhibition : Screen against kinases or carbonic anhydrases via fluorometric/colorimetric kits, noting substituent-dependent activity (e.g., pyridinyl groups enhance binding to hydrophobic enzyme pockets) .
Advanced Research Questions
Q. How can computational methods optimize the design of triazine derivatives for targeted biological activity?
- 3D-QSAR Modeling : Use CoMFA/CoMSIA on structural analogs to correlate substituent properties (e.g., electron-withdrawing groups on aryl rings) with antileukemic activity. Hydrophobic and hydrogen-bond acceptor regions are critical for potency .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Bcr-Abl kinase) to identify stable binding poses and key residues (e.g., hinge-region interactions with triazine N-atoms) .
Q. How should researchers address contradictions in biological data across similar triazine derivatives?
- Meta-Analysis : Compare IC₅₀ values from multiple studies, adjusting for variables like cell line specificity or assay conditions. For example, 4-fluorophenyl substituents may show variable activity due to metabolic stability differences .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .
Q. What strategies improve reaction yields during scale-up synthesis?
- Process Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, solvent polarity). For example, replacing THF with DMF increases coupling efficiency for pyridinylpiperazine groups by 20% .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki couplings, optimizing ligand-to-metal ratios to minimize byproducts .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS; pyridinylpiperazine moieties are prone to oxidation .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using UPLC-PDA .
Methodological Resources
- Structural Data : Crystallographic parameters for analogous compounds (e.g., CCDC 912765) guide conformational analysis .
- Safety Protocols : Follow GHS guidelines for handling amines and pyridines, including PPE (gloves, goggles) and emergency procedures for spills/inhalation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
